molecular formula C10H15FO3 B2720579 Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate CAS No. 1818868-39-1

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B2720579
CAS No.: 1818868-39-1
M. Wt: 202.225
InChI Key: IUQCFJNLXJKVNB-UHFFFAOYSA-N
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Description

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate (CAS: 1818868-39-1) is a fluorinated cyclohexane derivative with the molecular formula C₁₀H₁₅FO₃ and a molecular weight of 202.225 g/mol . Its structure features a cyclohexane ring substituted with a fluoromethyl group at position 1, a ketone (oxo) group at position 4, and an ethyl ester at position 1. The compound’s unique functional groups—fluoromethyl, ketone, and ester—make it a versatile intermediate in organic synthesis and pharmaceutical research. It is registered under MDL number MFCD30802885 and ChemSpider ID 71052804, with applications likely spanning medicinal chemistry and materials science due to its polarizable fluorine atom and reactive ketone moiety .

Properties

IUPAC Name

ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO3/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQCFJNLXJKVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate typically involves the fluorination of a suitable precursor, followed by esterification. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The resulting fluoromethyl cyclohexanone is then subjected to esterification with ethanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid.

    Reduction: 1-(Fluoromethyl)-4-hydroxycyclohexane-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate serves as a crucial building block in organic synthesis, particularly for developing fluorinated compounds. Its unique structure allows for:

  • Synthesis of Complex Molecules: It is used to create more complex molecular architectures through various coupling reactions.

Biology

The compound's potential as a bioactive molecule is significant due to the fluoromethyl group, which enhances metabolic stability and bioavailability. Research indicates:

  • Enzyme Inhibition Studies: It has been investigated for its ability to inhibit specific enzymes, potentially leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development: Its structure suggests potential as a precursor for synthesizing enzyme inhibitors and receptor modulators. Case studies have highlighted its effectiveness against certain cancer cell lines.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties imparted by the fluorine atom are beneficial for:

  • Material Science: Development of new materials with enhanced stability or unique reactivity profiles.

Comprehensive Data Tables

Application AreaKey FindingsReferences
ChemistryUsed as a building block for fluorinated compounds
BiologyPotential enzyme inhibitor; enhances metabolic stability
MedicineExplored as a precursor in drug development; effective against cancer cell lines
IndustryUtilized in specialty chemical production; unique material properties

Case Studies

  • Anticancer Activity:
    • A study evaluated the compound's derivatives against leukemia cells (HL60), showing significant antiproliferative effects with IC50 values indicating potent activity.
  • Antimicrobial Properties:
    • In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting structural modifications enhance antibacterial activity.
  • Enzyme Interaction Studies:
    • Research focused on the interaction of this compound with specific enzymes revealed insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate depends on its specific application. In biological systems, the fluoromethyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The ester and ketone groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₀H₁₅FO₃ 1-Fluoromethyl, 4-oxo, 1-ethyl ester 202.225 Synthetic intermediate; potential drug candidate
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate C₁₅H₁₇FO₃ 1-(4-Fluorophenyl), 4-oxo, 1-ethyl ester 276.30 Building block for complex molecules; drug discovery
Ethyl 4-fluorocyclohexane-1-carboxylate C₉H₁₅FO₂ 4-Fluoro, 1-ethyl ester 174.213 Simpler fluorinated ester; limited reactivity due to lack of oxo group
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate C₁₀H₁₃F₃O₃ 2-Trifluoromethyl, 4-oxo, 1-ethyl ester 238.21 Enhanced electron-withdrawing effects; niche in agrochemical synthesis
Ethyl 1-methyl-4-oxocyclohexanecarboxylate C₁₀H₁₆O₃ 1-Methyl, 4-oxo, 1-ethyl ester 184.23 Less electronegative substituent; intermediate in flavor/fragrance chemistry

Key Differences and Implications

Substituent Effects

  • Fluoromethyl vs.
  • Trifluoromethyl vs. Fluoromethyl : The trifluoromethyl group in C₁₀H₁₃F₃O₃ significantly increases electron-withdrawing effects, improving stability against nucleophilic attacks but reducing solubility in polar solvents .

Functional Group Impact

  • The 4-oxo group in the target compound enables keto-enol tautomerism, facilitating participation in condensation reactions (e.g., Knoevenagel or Michael additions). This contrasts with Ethyl 4-fluorocyclohexane-1-carboxylate, which lacks the oxo group and thus exhibits reduced reactivity .
  • Ethyl 1-methyl-4-oxocyclohexanecarboxylate (C₁₀H₁₆O₃) replaces fluorine with a methyl group, diminishing polarity but improving lipophilicity for applications in hydrophobic matrices .

Biological Activity

Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclohexane ring with a fluoromethyl group and a carboxylate ester moiety. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and its cytotoxic effects against cancer cell lines.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. The modification of the cycloalkane structure significantly impacts the inhibition potency. For instance, studies have shown that increasing hydrophobicity enhances the inhibition effect on sEH, suggesting that this compound may exhibit similar properties due to its cyclohexane core .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives with structural similarities to this compound demonstrated promising cytotoxicity against prostate (DU145), lung (A549), ovarian (SKOV3), and breast (MCF7) cancer cell lines. Notably, some derivatives exhibited significant selectivity towards cancer cells compared to normal lung cells (IMR-90) .

Table 1: Summary of Biological Activities

CompoundTarget ActivityCell Lines TestedIC50 Value (µM)
This compoundsEH Inhibition-<500
Related Cycloalkyl CompoundsCytotoxicityDU145, A549, SKOV3, MCF7Varies
Hexanoic Acid DerivativeAntimicrobial ActivityS. aureus3.9

The mechanisms through which this compound exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : By binding to the active site of target enzymes like sEH, it may prevent the conversion of bioactive lipids, thereby enhancing their physiological effects.
  • Induction of Apoptosis in Cancer Cells : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to reduced viability and proliferation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Michael addition of ethyl acetoacetate to fluoromethyl-substituted chalcones under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol using 10% NaOH as a base yields analogous cyclohexenone derivatives .
  • Key Factors : Reaction time (8–12 hours), solvent polarity (ethanol enhances cyclization), and base strength (NaOH vs. weaker bases) critically affect yield and purity. Prolonged refluxing may lead to byproducts from ester hydrolysis or ring-opening.

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Techniques :

  • X-ray diffraction for resolving crystal packing and conformational analysis (e.g., envelope vs. half-chair cyclohexane ring conformations) .
  • NMR (¹H/¹³C) to confirm substituent positions, particularly distinguishing fluoromethyl (δ ~4.5–5.0 ppm for CH₂F) and carbonyl groups .
    • Data Interpretation : Dihedral angles between aromatic rings (e.g., 76–90°) indicate steric hindrance, while puckering parameters (Q, θ, φ) quantify ring distortions .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be modeled and refined using software like SHELXL?

  • Approach :

Identify disordered regions (e.g., fluoromethyl or ethyl groups) via residual electron density peaks.

Split atoms into multiple sites with refined occupancy ratios (e.g., 0.684:0.316 for major/minor components) .

Apply geometric constraints (SIMU/DELU in SHELXL) to stabilize refinement and avoid overparameterization .

  • Challenges : Overlapping electron density in screw-boat vs. envelope conformations requires careful restraint application to maintain chemically plausible geometries .

Q. What computational methods are suitable for studying the conformational dynamics of the cyclohexane ring?

  • Methods :

  • Density Functional Theory (DFT) to calculate energy barriers between ring conformers (e.g., half-chair vs. envelope).
  • Molecular Dynamics (MD) simulations in explicit solvent to assess solvent effects on ring puckering .
    • Validation : Compare computed puckering parameters (Q, θ) with experimental X-ray data. For example, a Q value of 0.477 Å in the half-chair conformation matches DFT-optimized structures .

Q. How do steric and electronic effects influence the reactivity of the fluoromethyl group in substitution reactions?

  • Steric Effects : The fluoromethyl group’s compact size (vs. CH₃) reduces steric hindrance, enabling nucleophilic attack at the adjacent carbonyl.
  • Electronic Effects : The electron-withdrawing nature of fluorine increases electrophilicity at the carbonyl carbon, facilitating reactions with amines or hydrazines .
  • Case Study : Substitution with aromatic amines proceeds via a two-step mechanism: initial keto-enol tautomerization followed by nucleophilic addition .

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